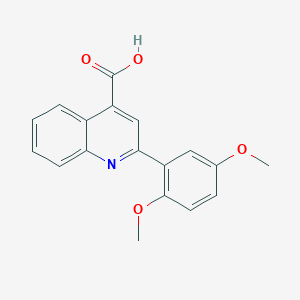

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

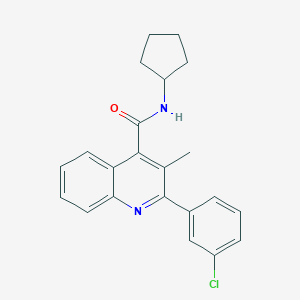

“2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 485335-52-2 . It has a molecular weight of 309.32 . The IUPAC name for this compound is 2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives often involves starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . A three-component synthesis of quinoline-4-carboxylic acids based on the Doebner hydrogen-transfer reaction has been developed . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15NO4/c1-22-11-7-8-17 (23-2)14 (9-11)16-10-13 (18 (20)21)12-5-3-4-6-15 (12)19-16/h3-10H,1-2H3, (H,20,21) .Chemical Reactions Analysis

The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules .Physical And Chemical Properties Analysis

The molecular weight of “2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid” is 309.32 . The compound is described as a gray powder .科学的研究の応用

Pharmaceutical Research

The quinoline moiety is a common feature in many pharmaceuticals. This compound could serve as a precursor in the synthesis of drugs with potential antibacterial properties . Its structure allows for further modification, which is crucial in drug design and discovery.

Proteomics

In proteomics, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid could be used in the study of protein interactions. Its molecular structure allows it to bind to certain proteins, which can be useful in understanding protein function and interaction networks .

Safety And Hazards

将来の方向性

While specific future directions for “2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid” are not mentioned in the search results, quinolone derivatives are a focus of research due to their various biological activities, including antitumor, antimalarial, antibacterial, antituberculosis, and antiviral activities . The rise in quinolone resistance threatens the clinical utility of this important drug class, and recent advancements in understanding how quinolones interact with their enzyme targets suggest approaches to designing new drugs that display improved activity against resistant strains .

特性

IUPAC Name |

2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHSEFGKTMFMJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B452828.png)

![N-(3-chlorophenyl)-2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452832.png)

![N-(4-chlorophenyl)-2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452837.png)

![Propyl 2-[(4-chlorobenzoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B452838.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452840.png)

-yl)methanone](/img/structure/B452844.png)